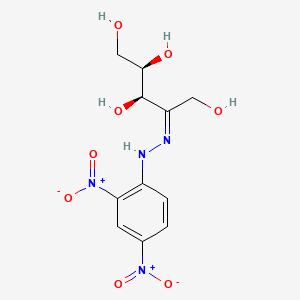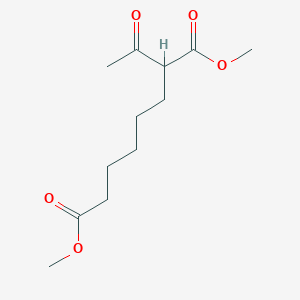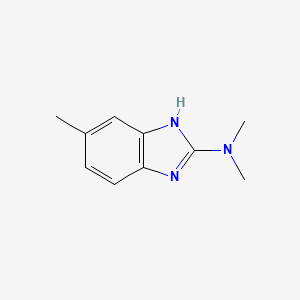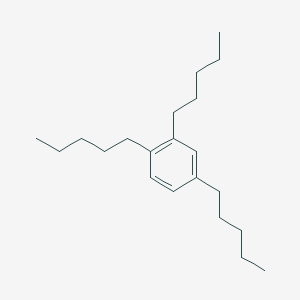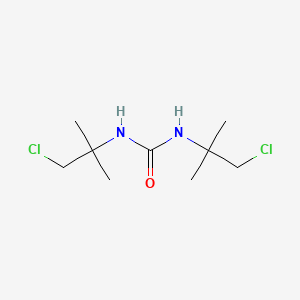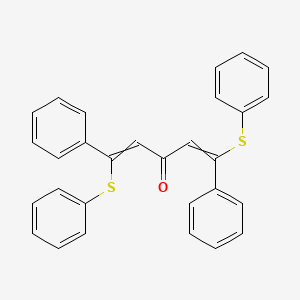
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator, which means it can bind strongly to copper ions. This compound is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in certain cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine can be synthesized through the reaction of ethylene diamine with 1,3-dibromopropane under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving copper metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in treating diseases related to copper imbalance, such as Wilson’s disease.
Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.
Mecanismo De Acción
The primary mechanism of action of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves its ability to chelate copper ions. By binding to copper, it inhibits mitochondrial cytochrome c oxidase, leading to a reduction in cellular respiration and energy production. This mechanism is particularly significant in studies related to copper metabolism and its role in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Triethylene 2,3,2 tetramine
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
Uniqueness
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is unique due to its specific structure that allows for high-affinity binding to copper ions. This property makes it particularly useful in studies involving copper metabolism and its effects on cellular processes .
Propiedades
Número CAS |
14878-43-4 |
|---|---|
Fórmula molecular |
C7H20N4 |
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
1-N,2-N-bis(2-aminoethyl)propane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-7(11-5-3-9)6-10-4-2-8/h7,10-11H,2-6,8-9H2,1H3 |
Clave InChI |
CQWCZJWYHPCXRK-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCN)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


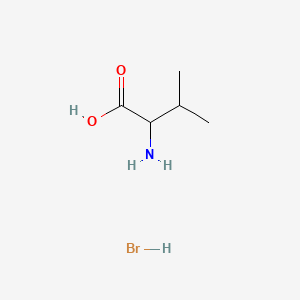

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
